molecular formula C26H28N4O5S B2629212 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 394229-44-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No. B2629212
CAS RN: 394229-44-8
M. Wt: 508.59
InChI Key: GTUNNEQCIWUNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H28N4O5S and its molecular weight is 508.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

The exploration of bis(azolyl)sulfonamidoacetamides has showcased compounds with significant antimicrobial activity. Specifically, derivatives similar in structure to the chemical demonstrated low minimal inhibitory concentrations against Bacillus subtilis and Aspergillus niger, comparable to standard drugs chloramphenicol and ketoconazole, respectively. These findings suggest the potential for developing novel antimicrobial agents based on such molecular frameworks (S. P et al., 2021).

Cytotoxicity and Anticancer Activity

The synthesis and evaluation of novel heterocyclic compounds, including benzoxazoles, imidazoles, benzimidazoles, and tetrazoles, have revealed potent cytotoxic activities against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These compounds offer a promising avenue for the development of new anticancer drugs (S. Arulmurugan & Helen P. Kavitha, 2013).

Corrosion Inhibition

Research on imidazole derivatives, including those with similar structural motifs, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. One derivative, in particular, showed a corrosion inhibition efficiency of up to 96%, highlighting the potential of such molecules for protecting metals from corrosion in industrial applications (M. Prashanth et al., 2021).

Analgesic, Anti-inflammatory, and Antimicrobial Activities

Synthetic efforts have yielded compounds with combined analgesic, anti-inflammatory, and antimicrobial activities. The structural modification of the core molecule to incorporate various functional groups led to a range of bioactive compounds, offering a multifaceted approach to treating diseases that involve pain, inflammation, and microbial infections (V. L. Gein et al., 2019).

Blue Emitting Fluorophores

The synthesis of fluorescent triazole derivatives, incorporating benzimidazole units, has led to compounds with significant absorption in the near-visible region, emitting in the blue and green spectra. These materials are promising for applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy, where their photostability and emission properties can be utilized (Vikas Padalkar et al., 2015).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S/c1-34-17-15-30(16-18-35-2)36(32,33)22-13-9-20(10-14-22)26(31)27-21-11-7-19(8-12-21)25-28-23-5-3-4-6-24(23)29-25/h3-14H,15-18H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNNEQCIWUNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

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